Superior Mold Inhibition in Bread: Calcium Propionate vs. Potassium Sorbate
In a controlled study on part-baked bread (PBB) stored at 5°C, calcium propionate at 0.16% (flour basis) demonstrated greater efficacy in delaying microbial growth compared to potassium sorbate at the same concentration [1].
| Evidence Dimension | Delay of microbial growth in bread |
|---|---|
| Target Compound Data | Calcium propionate (0.16% flour basis) |
| Comparator Or Baseline | Potassium sorbate (0.16% flour basis) |
| Quantified Difference | Calcium propionate was more effective than potassium sorbate in delaying microorganism growth |
| Conditions | Part-baked bread stored at 5°C for 28 days |
Why This Matters
This direct comparison quantifies the superior antifungal performance of calcium propionate in a relevant bakery matrix, guiding formulators to select the more effective preservative for refrigerated dough products.
- [1] Carrillo-Meza A, Altamirano-Fortoul R, Bárcenas M. Effect of the Antimicrobial Agents Addition on the Stability of Part-Baked Bread during Refrigerated Storage and on the Sensory Quality of Full-Baked Bread. Journal of Food Research. 2016;5(6):95. View Source
